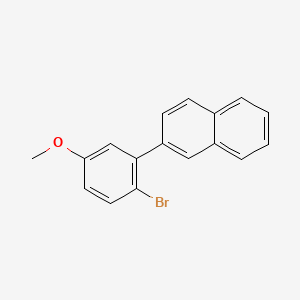

2-(2-Bromo-5-methoxyphenyl)naphthalene

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c1-19-15-8-9-17(18)16(11-15)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMODPBBEJMZHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromo 5 Methoxyphenyl Naphthalene

Precursor Synthesis Strategies

The effective synthesis of the target compound relies heavily on the successful preparation of its constituent precursors. This involves the synthesis of 2-bromo-5-methoxyphenyl building blocks and appropriate naphthalene (B1677914) derivatives suitable for coupling reactions.

Synthesis of 2-Bromo-5-methoxyphenyl Building Blocks

The 2-bromo-5-methoxyphenyl moiety is a key component of the final structure. Its synthesis begins with commercially available materials and involves strategic bromination and subsequent conversion into a reactive organometallic species.

The introduction of a bromine atom onto a methoxy-substituted phenyl ring is a critical step. The directing effects of the methoxy (B1213986) and other substituents on the ring guide the position of bromination. For the synthesis of a 2-bromo-5-methoxyphenyl precursor, a common starting material is 3-methoxyphenol (B1666288). Direct bromination of 3-methoxyphenol can lead to a mixture of isomers, including the desired 2-bromo-5-methoxyphenol (B1282781) and the undesired 4-bromo-3-methoxyphenol. The similar properties of these isomers make separation challenging. patsnap.com

To overcome this, a protecting group strategy is often employed. The hydroxyl group of 3-methoxyphenol can be protected, for instance, by reaction with acetyl chloride or tert-butyldimethylsilyl chloride. patsnap.com This protection step is followed by bromination, which can be achieved using reagents like N-bromosuccinimide (NBS). Finally, deprotection yields the desired 2-bromo-5-methoxyphenol with higher regioselectivity and yield. patsnap.com

| Starting Material | Reagents | Key Steps | Product |

| 3-Methoxyphenol | 1. Acetyl chloride or tert-butyldimethylsilyl chloride 2. N-Bromosuccinimide (NBS) 3. Deprotection agent | 1. Protection of the hydroxyl group 2. Bromination 3. Deprotection | 2-Bromo-5-methoxyphenol |

With the halogenated precursor, 2-bromo-5-methoxyphenol, in hand, the next step is to convert it into an organometallic reagent suitable for cross-coupling reactions. Common organometallic reagents used in biaryl synthesis include boronic acids (for Suzuki coupling) and stannanes (for Stille coupling).

To prepare the corresponding boronic acid, 2-bromo-5-methoxyphenol would first have its hydroxyl group protected. Then, the aryl bromide can be converted to an organolithium or Grignard reagent by treatment with an organolithium reagent (e.g., n-butyllithium) or magnesium metal, respectively. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the desired (2-hydroxy-4-methoxyphenyl)boronic acid. Subsequent protection of the hydroxyl group would be necessary before the coupling reaction.

The other key precursor is a naphthalene derivative that can participate in the cross-coupling reaction. A common choice is a halogenated naphthalene, such as 2-bromonaphthalene (B93597).

One method for the synthesis of 2-bromonaphthalene involves the reaction of diaryl-2,3-alkenyl methyl ether with N-bromosuccinimide (NBS) in a mixed solvent system of nitromethane (B149229) and ethanol (B145695). google.com This approach allows for the efficient synthesis of various substituted 2-bromonaphthalene compounds.

Another route to a functionalized naphthalene derivative is the bromination of 2-methoxynaphthalene. This reaction can be carried out using bromine in a carboxylic acid solvent, like acetic acid. The initial reaction may lead to the formation of 1,6-dibromo-2-methoxynaphthalene, which can then be selectively dehalogenated at the 1-position by the addition of iron powder to yield 2-bromo-6-methoxynaphthalene. google.comgoogle.com

| Starting Material | Reagents | Product |

| Diaryl-2,3-alkenyl methyl ether | N-Bromosuccinimide (NBS), Nitromethane, Ethanol | 2-Bromonaphthalene derivatives google.com |

| 2-Methoxynaphthalene | 1. Bromine, Acetic Acid 2. Iron powder | 2-Bromo-6-methoxynaphthalene google.comgoogle.com |

Approaches to Bromo- and Methoxy-Functionalized Naphthalene Intermediates

As an alternative to coupling a naphthalene derivative with a pre-functionalized phenyl ring, one could envision building the bromo- and methoxy-functionalized naphthalene core first. However, the direct synthesis of 2-(2-Bromo-5-methoxyphenyl)naphthalene through the functionalization of a pre-existing 2-phenylnaphthalene (B165426) core is less common due to challenges in controlling the regioselectivity of the bromination and methoxylation on the phenyl ring.

Direct Coupling Approaches to the Biaryl Core

The final and most critical step in the synthesis of this compound is the formation of the biaryl bond. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

A highly effective method for this transformation is the Suzuki cross-coupling reaction. This reaction would involve the coupling of a (2-bromo-5-methoxyphenyl)-derived organoboron reagent, such as (2-bromo-5-methoxyphenyl)boronic acid, with a naphthalene halide, like 2-bromonaphthalene. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.

Alternatively, a Stille cross-coupling reaction could be employed. This would involve the reaction of a (2-bromo-5-methoxyphenyl)stannane with a naphthalene halide, also catalyzed by a palladium complex. researchgate.net

Modern cross-coupling reactions provide an efficient and regioselective approach to C–C bond formation and are tolerant of a wide variety of functional groups. nih.gov The choice between these methods often depends on the availability of starting materials, functional group tolerance, and desired yield.

| Coupling Reaction | Phenyl Precursor | Naphthalene Precursor | Catalyst |

| Suzuki Coupling | (2-Bromo-5-methoxyphenyl)boronic acid | 2-Bromonaphthalene | Palladium complex (e.g., Pd(PPh3)4) |

| Stille Coupling | (2-Bromo-5-methoxyphenyl)stannane | 2-Bromonaphthalene | Palladium complex |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the construction of biaryl linkages. These reactions generally involve the coupling of an organometallic reagent with an organic halide.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for C-C bond formation, utilizing an organoboron species and an organic halide. For the synthesis of this compound, two primary retrosynthetic disconnections are plausible.

Route A involves the coupling of 2-naphthaleneboronic acid with a dihalogenated anisole (B1667542) derivative, such as 1,2-dibromo-4-methoxybenzene. This approach requires careful control of reaction conditions to achieve selective mono-arylation. The reactivity difference between the two bromine atoms, influenced by their electronic and steric environments, can be exploited. Generally, oxidative addition of the palladium catalyst is faster at the more sterically accessible or electronically favorable C-Br bond.

Route B employs the coupling of (2-bromo-5-methoxyphenyl)boronic acid with 2-bromonaphthalene. This is a more direct approach, assuming the required boronic acid is available. The presence of an ortho-bromo substituent on the boronic acid can present steric challenges, potentially requiring specialized bulky phosphine (B1218219) ligands to facilitate the coupling and prevent side reactions like protodeboronation. researchgate.net

A typical Suzuki-Miyaura protocol involves a palladium catalyst, often a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor such as Pd(OAc)₂ with a phosphine ligand. A base is essential for the activation of the boronic acid.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole (B123540) | (5-Formylthiophen-2-yl)boronic acid | XPhos Pd G4 | K₃PO₄ | Dioxane/H₂O | High |

| 3,4,5-Tribromo-2,6-dimethylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Variable |

| 2-Bromonaphthalene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good-Excellent |

Data in this table is derived from analogous reactions reported in the literature to illustrate typical conditions. researchgate.netntnu.no

Studies on dihaloarenes have shown that selective mono-coupling can be achieved by using specific ligands like tri-tert-butylphosphine (B79228) (t-Bu₃P), which can control the fate of the regenerated Pd(0) catalyst and prevent double addition. nih.gov

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org For the target molecule, this could involve the reaction of a 2-naphthylzinc halide with 1,2-dibromo-4-methoxybenzene. Organozinc reagents are known for their high reactivity, which can allow for milder reaction conditions compared to other methods. However, they are also sensitive to moisture and air, requiring anhydrous reaction setups. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent and an organic halide. A plausible route would be the coupling of 2-(tributylstannyl)naphthalene with 1,2-dibromo-4-methoxybenzene. researchgate.net A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups. The primary drawback is the toxicity and difficulty in removing organotin byproducts. researchgate.net

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Stable, non-toxic reagents; mild conditions. tcichemicals.com | Base-sensitive substrates can be problematic. |

| Negishi | Organozinc (R-ZnX) | High reactivity; good functional group tolerance. organic-chemistry.org | Air and moisture sensitive reagents. wikipedia.org |

| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance. | Toxic organotin reagents and byproducts. researchgate.net |

Copper-Mediated Coupling Strategies

The Ullmann reaction is a classic copper-mediated method for synthesizing biaryl compounds, typically by coupling two aryl halides at high temperatures. organic-chemistry.org The synthesis of this compound via an Ullmann-type reaction would likely involve the homo-coupling of a precursor or a cross-coupling between 2-bromonaphthalene and an iodo-substituted bromoanisole, as aryl iodides are more reactive in this process. Modern protocols often use ligands like phenanthroline or diamines to facilitate the reaction at lower temperatures and improve yields. organic-chemistry.orgnsf.gov However, these reactions often require harsh conditions and can suffer from a lack of selectivity, especially in cross-coupling scenarios.

Radical and Photochemical Approaches to Biaryl Formation

Alternative strategies to transition-metal catalysis include radical and photochemical methods for C-C bond formation.

Radical Approaches: A potential radical pathway is the Gomberg-Bachmann reaction, which involves the arylation of an arene using a diazonium salt. In this context, naphthalene could be arylated with the diazonium salt derived from 2-bromo-5-methoxyaniline. This method often produces a mixture of isomers and is generally lower-yielding than cross-coupling reactions. More contemporary radical methods might involve single-electron transfer (SET) processes to generate aryl radicals that can add to naphthalene.

Photochemical Approaches: Photochemical reactions can also be employed for biaryl synthesis. These methods can involve the photoexcitation of one of the aromatic partners to an excited state, which then reacts with the ground state of the other. For instance, photo-induced reactions can lead to the formation of naphthalene from precursors like benzylallene through cyclization. researchgate.netresearchgate.net While direct photochemical coupling of a bromoanisole and naphthalene is not a standard method, related processes involving electron transfer from a naphthalene radical anion could potentially initiate a coupling sequence. researchgate.net

Alternative Synthetic Routes and Cascade Reactions

While intramolecular cyclization is typically used for forming cyclic systems from a single precursor, it can be a powerful strategy for synthesizing complex polycyclic aromatic systems that may contain the desired biaryl substructure. researchgate.netresearchgate.netelsevierpure.com For example, a suitably designed precursor could undergo a palladium-mediated intramolecular C-H activation/arylation to form a strained ring system which could then be cleaved to reveal the biaryl product. researchgate.net However, for a relatively simple biaryl like this compound, this is a less direct and more complex approach compared to intermolecular cross-coupling.

Cascade Reactions: More relevant are cascade or domino reactions, where multiple bond-forming events occur in a single pot. A cascade reaction could be designed where an initial reaction forms one of the aromatic rings, followed immediately by an intermolecular coupling. sci-hub.seacs.orgresearchgate.netnih.gov For example, a transition-metal-free cascade involving a nucleophilic aromatic substitution followed by a researchgate.netresearchgate.net-sigmatropic rearrangement has been developed for the synthesis of highly functionalized biaryls. sci-hub.seacs.org Such advanced methods offer high efficiency by minimizing purification steps and improving atom economy.

Multicomponent Reactions Incorporating the Biaryl Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. wiley-vch.de This approach offers significant advantages, including step economy, reduced waste generation, and the rapid construction of molecular complexity from simple precursors. nih.gov

While a direct multicomponent reaction for the one-pot synthesis of this compound has not been extensively documented in the literature, the principles of MCRs can be applied to construct related complex heterocyclic systems built upon a pre-formed biaryl scaffold. For instance, MCRs like the Biginelli or Hantzsch reactions could potentially be adapted to use a derivative of this compound functionalized with appropriate reactive groups (e.g., an aldehyde or a β-ketoester) to build complex heterocyclic appendages onto the biaryl core.

The application of MCRs in the synthesis of biaryl-containing structures is a growing field. For example, the synthesis of highly substituted thiophene (B33073) derivatives has been achieved through a one-pot three-component reaction involving 2-bromo/chloromethyl derivatives, acetyl acetone, and phenyl isothiocyanates under mild conditions. wiley-vch.de Similarly, substituted tetrahydropyridines have been synthesized via a multicomponent approach catalyzed by copper(II) triflate. wiley-vch.de These examples highlight the potential for developing novel MCRs that could lead to the direct or indirect synthesis of complex molecules derived from the this compound skeleton.

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Reactants | Product Type | Potential Application for Biaryl Scaffolds |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones | A derivative of this compound bearing an aldehyde group could be a reactant. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia (B1221849)/Ammonium acetate | Dihydropyridines | A functionalized this compound could serve as the aldehyde component. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanide | α-Acylamino amides | Could be used to introduce complex side chains onto a functionalized biaryl core. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic acid, Isocyanide | α-Acyloxy carboxamides | Similar to the Ugi reaction, this could modify a pre-existing biaryl structure. |

This table presents hypothetical applications of well-known MCRs to a functionalized this compound core, illustrating the potential for structural diversification.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselective synthesis of this compound is of paramount importance to ensure the correct connectivity of the aryl units and the precise placement of the bromo and methoxy substituents. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for the construction of biaryl linkages with high selectivity.

Cross-Coupling Strategies:

The most logical and well-established retrosynthetic disconnection for this compound involves a cross-coupling reaction between a naphthalene derivative and a substituted benzene (B151609) derivative. The primary challenge lies in controlling the regioselectivity, especially when multiple reactive sites are present.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation. nih.govtcichemicals.com A plausible route would involve the reaction of 2-naphthylboronic acid with 1,2-dibromo-4-methoxybenzene. The chemo- and regioselectivity would depend on the differential reactivity of the two bromine atoms on the benzene ring. The bromine atom ortho to the methoxy group may exhibit different reactivity compared to the one meta to it, which could be exploited by careful selection of the palladium catalyst, ligands, and reaction conditions. nih.gov Alternatively, the coupling of 2-bromonaphthalene with (2-bromo-5-methoxyphenyl)boronic acid could be employed.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov It is known for its high functional group tolerance. A potential route would be the reaction of a pre-formed organozinc derivative of naphthalene with 1,2-dibromo-4-methoxybenzene. The selectivity would again be a key consideration.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback. A possible synthetic approach could be the coupling of 2-(tributylstannyl)naphthalene with 1,2-dibromo-4-methoxybenzene.

Ullmann Condensation: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. nsf.gov A direct coupling of 2-bromonaphthalene and 1-bromo-4-methoxy-2-iodobenzene could be envisioned, though controlling the cross-coupling over self-coupling would be a challenge.

Control of Regioselectivity:

In all the above cross-coupling strategies, the regiochemical outcome is predetermined by the position of the functional groups (halide and organometallic/boronic acid) on the reacting partners. The synthesis of the required precursors with the correct substitution pattern is therefore crucial.

For instance, in the synthesis of (2-bromo-5-methoxyphenyl)boronic acid, the directed ortho-metalation of 4-bromoanisole followed by borylation could be a viable strategy to introduce the boronic acid group at the 2-position with high regioselectivity. The inherent directing effects of the substituents on the aromatic rings play a critical role in the synthesis of the starting materials.

Table 2: Comparison of Potential Cross-Coupling Reactions

| Reaction | Naphthalene Reagent | Phenyl Reagent | Key Selectivity Challenge |

| Suzuki-Miyaura | 2-Naphthylboronic acid | 1,2-Dibromo-4-methoxybenzene | Differentiating the reactivity of the two bromine atoms. |

| Negishi | 2-Naphthylzinc halide | 1,2-Dibromo-4-methoxybenzene | Similar to Suzuki, controlling the site of coupling. |

| Stille | 2-(Tributylstannyl)naphthalene | 1,2-Dibromo-4-methoxybenzene | Managing the reactivity of the two halogens. |

| Ullmann | 2-Bromonaphthalene | 1-Iodo-2-bromo-4-methoxybenzene | Preventing homo-coupling and ensuring cross-coupling. |

This table outlines plausible cross-coupling strategies for the synthesis of this compound and highlights the primary selectivity challenges for each method.

Reactivity and Chemical Transformations of 2 2 Bromo 5 Methoxyphenyl Naphthalene

Reactivity at the Bromine Center

The bromine atom attached to the phenyl ring is a key functional group, enabling a variety of transformations typical of aryl halides. Its position, ortho to the bulky naphthalene (B1677914) substituent, may influence reaction kinetics due to steric hindrance, but it remains a versatile site for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 2-(2-bromo-5-methoxyphenyl)naphthalene is generally challenging. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the methoxy (B1213986) group is electron-donating, and the naphthalene group is not sufficiently electron-withdrawing to facilitate this pathway under standard conditions.

Therefore, substitution of the bromine by nucleophiles would likely require harsh reaction conditions (high temperature and pressure) or alternative mechanistic pathways, such as those involving transition metal catalysis or benzyne (B1209423) intermediates. There are no specific literature reports of successful nucleophilic substitution reactions for this particular compound.

Further Cross-Coupling Chemistry (e.g., Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for C-C and C-N bond formation.

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is expected that this compound would readily participate in Sonogashira couplings to yield various 2-(2-(alkynyl)-5-methoxyphenyl)naphthalene derivatives.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. This method is highly versatile, accommodating a wide range of primary and secondary amines and anilines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. The application of this reaction to this compound would provide access to a variety of N-aryl amine and aniline (B41778) derivatives. maynoothuniversity.ie

| Reaction | Catalyst System | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 100 °C |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos or BINAP | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) | Toluene or Dioxane | 80-110 °C |

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond can be selectively removed through a reduction reaction, also known as hydrodebromination. This transformation replaces the bromine atom with a hydrogen atom, yielding 2-(5-methoxyphenyl)naphthalene. This can be a useful step in a multi-step synthesis to remove the halogen after it has served its synthetic purpose. Several methods are available for this transformation.

| Method | Reagents and Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation | H₂ (gas), Palladium on Carbon (Pd/C), base (e.g., Et₃N) | Mild conditions, high functional group tolerance. |

| Metal Hydride Reduction | Tributyltin hydride (Bu₃SnH), AIBN (initiator), Toluene, reflux | Effective but uses toxic tin reagents. |

| Dissolving Metal Reduction | Sodium metal (Na), liquid ammonia (B1221849) (NH₃), ethanol (B145695) (EtOH) | Powerful reducing conditions (Birch reduction). |

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is another key functional site on the molecule. While generally stable, it can be cleaved to reveal a phenolic hydroxyl group, which opens up a new set of possible chemical modifications.

Demethylation Reactions

The cleavage of the aryl methyl ether to form the corresponding phenol (B47542), 2-bromo-4-(naphthalen-2-yl)phenol, is a common transformation. This reaction is typically achieved using strong protic acids or Lewis acids that can coordinate to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to Room Temp. | Highly effective and often used for sensitive substrates. |

| Hydrobromic acid (HBr) | Aqueous HBr, Acetic Acid, reflux | Strong, harsh conditions. |

| Trimethylsilyl iodide (TMSI) | Acetonitrile (CH₃CN) or Chloroform (CHCl₃), reflux | Generates the silyl (B83357) ether, which is hydrolyzed upon workup. |

Functional Group Interconversions of Phenolic Derivatives

Once the methoxy group is converted to a hydroxyl group, the resulting phenol, 2-bromo-4-(naphthalen-2-yl)phenol, can undergo a variety of subsequent reactions. The phenolic hydroxyl group is a versatile functional handle for further molecular elaboration.

Etherification: The phenol can be converted into other ethers via the Williamson ether synthesis, reacting the corresponding phenoxide (formed with a base like NaH or K₂CO₃) with an alkyl halide.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or Et₃N) will yield the corresponding phenyl esters.

Conversion to Triflates: The phenol can be reacted with triflic anhydride (B1165640) (Tf₂O) to form a phenyl triflate (-OTf). The triflate group is an excellent leaving group, much more reactive than the bromide in palladium-catalyzed cross-coupling reactions, allowing for sequential or site-selective couplings if desired.

These transformations highlight the synthetic utility of the phenolic derivative, enabling the introduction of a wide array of new functional groups and molecular fragments.

In-depth Analysis of this compound Reveals Limited Data on Specific Chemical Transformations

Initial research into the chemical compound this compound indicates a significant gap in publicly available scientific literature regarding its specific reactivity and chemical transformations. While the structure of the molecule, possessing both a naphthalene and a substituted phenyl ring, suggests a rich potential for various chemical reactions, detailed experimental studies focusing on the reactivity of its naphthalene moiety and mechanistic investigations are not readily found in existing scholarly articles, academic papers, or patents.

The compound, with the chemical formula C17H13BrO, is commercially available from several suppliers, indicating its use in chemical synthesis. However, the specific details of its downstream applications and the chemical transformations it undergoes are not extensively documented.

This report aimed to provide a thorough and scientifically accurate article based on a predefined outline. The core of this intended article was to focus on the reactivity of the naphthalene moiety, including electrophilic aromatic substitution patterns and oxidation-reduction chemistry, as well as mechanistic investigations of its key reactions, such as the elucidation of catalytic cycle intermediates, kinetic studies of transformation pathways, and isotopic labeling experiments.

Despite a comprehensive search for relevant data, specific information regarding these aspects of this compound's chemistry is not available. The scientific community has not, to date, published in-depth studies that would allow for a detailed discussion of its electrophilic substitution patterns on the naphthalene ring, nor have there been reports on its specific behavior under oxidative or reductive conditions.

Furthermore, the absence of published research means that there are no available mechanistic studies, including the identification of catalytic intermediates, kinetic data on its reaction pathways, or results from isotopic labeling experiments that would delineate the mechanisms of its transformations.

Consequently, it is not possible to construct a detailed and scientifically accurate article that adheres to the requested outline. Any attempt to do so would require speculation and generalization from the reactivity of related, but distinct, chemical compounds, which would not meet the standard of scientific accuracy and specificity required.

Future research into the chemical properties of this compound would be necessary to provide the data required for a comprehensive analysis of its reactivity and reaction mechanisms. Such studies would be valuable in expanding the understanding of biaryl compounds and could uncover novel synthetic applications.

Computational and Theoretical Investigations on 2 2 Bromo 5 Methoxyphenyl Naphthalene

Electronic Structure and Reactivity Predictions

Theoretical investigations are crucial for understanding the intrinsic properties of a molecule. However, for 2-(2-Bromo-5-methoxyphenyl)naphthalene, such data is not present in the available literature.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular geometries, electronic structures, and energies. A typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation. Key ground state properties that would be calculated include dipole moment, polarizability, and molecular electrostatic potential (MEP). An MEP map, for instance, would identify the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions. Currently, no such calculations have been reported for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental predictors of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a molecule is more prone to reaction. The spatial distribution of HOMO and LUMO densities would further reveal likely sites for electrophilic and nucleophilic attack. This analysis has not been performed or published for this compound.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as no published data exists.

| Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | N/A | eV |

| LUMO Energy | N/A | eV |

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming experimental results.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.

IR: The vibrational frequencies from DFT calculations correspond to peaks in an Infrared (IR) spectrum, which helps in identifying functional groups.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, corresponding to the absorption wavelengths (λ_max) seen in UV-Vis spectroscopy.

No theoretical predictions for the NMR, IR, or UV-Vis spectra of this compound are available in scientific literature.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and packing of molecules dictate their macroscopic properties.

Rotational Barriers of the Biaryl Linkage

The bond connecting the naphthalene (B1677914) and the bromomethoxyphenyl rings allows for rotation. A potential energy surface scan, performed by systematically rotating this dihedral angle in DFT calculations, would reveal the energy barriers between different rotational isomers (conformers). This information is key to understanding the molecule's flexibility and its preferred shape in different environments. Such a conformational analysis has not been documented.

Non-Covalent Interactions and Crystal Packing Motifs

Should a crystal structure be determined, computational tools like Hirshfeld surface analysis could be used to visualize and quantify intermolecular interactions. This analysis delineates the types of non-covalent contacts (e.g., H···H, C···H, O···H, Br···H) that stabilize the crystal lattice. These interactions are fundamental to understanding polymorphism, solubility, and other solid-state properties. Without an experimentally determined crystal structure, this analysis remains speculative.

Molecular Modeling and In Silico Screening

Molecular modeling and in silico screening are pivotal in the preliminary stages of drug discovery, offering a time- and cost-effective means to predict the potential of a compound to interact with biological targets and to assess its suitability as a potential therapeutic agent. These computational techniques allow for the simulation and prediction of molecular behavior and interactions at an atomic level.

Ligand-Based and Structure-Based Approaches for Target Interaction

The investigation of how a molecule like this compound might interact with biological targets would typically follow two main computational strategies: ligand-based and structure-based approaches.

Ligand-Based Approaches: In the absence of a known three-dimensional structure of a biological target, ligand-based methods are employed. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, this would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for biological activity. This model would be built from a set of known active molecules that are structurally related to the target compound.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. This would involve calculating various molecular descriptors for this compound and related molecules to predict its activity.

Structure-Based Approaches: When the 3D structure of a potential biological target (e.g., a protein or enzyme) is known, structure-based methods can be utilized. These approaches simulate the direct interaction between the ligand (this compound) and its target.

Molecular Docking: This is a key technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity based on scoring functions that calculate the free energy of binding.

Prediction of "Drug-Likeness" and Bioavailability Parameters

Before significant resources are invested in synthesizing and testing a compound, its potential to be developed into a drug is assessed through the prediction of "drug-likeness" and bioavailability parameters. These predictions are often guided by established rules and computational models.

"Drug-Likeness" Assessment: A common method for evaluating drug-likeness is the application of rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range. For this compound, the following parameters would be calculated:

| Parameter | Description | Predicted Value for C17H13BrO |

| Molecular Weight | The mass of one mole of the compound. | 313.19 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity. | Not available in searched literature |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | 0 |

| Hydrogen Bond Acceptors | The number of N and O atoms. | 1 |

Table 1: Physicochemical Properties of this compound relevant to Drug-Likeness.

Bioavailability Parameters (ADMET Prediction): Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions help to identify potential liabilities early in the drug discovery process. For this compound, these in silico assessments would estimate factors such as its likely absorption in the gut, its distribution throughout the body, how it might be metabolized, and its potential for toxicity.

Virtual Screening for Binding Affinity and Selectivity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a target for this compound were hypothesized, virtual screening could be employed to compare its binding potential against other compounds.

Binding Affinity Prediction: The strength of the interaction between a ligand and its target is known as binding affinity. In virtual screening, scoring functions are used to estimate this affinity. A higher predicted binding affinity suggests a more potent compound.

Selectivity Prediction: It is crucial for a drug to bind selectively to its intended target to avoid off-target effects. Computational methods can help predict the selectivity of a compound by docking it against a panel of different biological targets. By comparing the predicted binding affinities, the selectivity of this compound for a specific target over others could be assessed.

Applications of 2 2 Bromo 5 Methoxyphenyl Naphthalene in Chemical Synthesis

A Versatile Building Block for Complex Organic Molecules

The strategic placement of the bromo and methoxy (B1213986) functionalities on the phenyl ring, coupled with the extended aromatic system of the naphthalene (B1677914) unit, makes 2-(2-bromo-5-methoxyphenyl)naphthalene a prime candidate for the synthesis of intricate organic structures. The presence of the bromine atom, in particular, opens avenues for a variety of cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Polyaromatic Hydrocarbons (PAHs) and Fused Ring Systems

The structure of this compound is inherently suited for the synthesis of larger polyaromatic hydrocarbons (PAHs) and other fused ring systems. The bromine atom can readily participate in reactions such as Suzuki, Stille, or Heck couplings, allowing for the introduction of additional aryl or vinyl groups. These reactions can be strategically employed to extend the conjugation of the aromatic system, a key feature in the development of materials with specific optoelectronic properties. Furthermore, intramolecular cyclization reactions, potentially following a coupling step, could lead to the formation of novel fused-ring architectures, incorporating the existing naphthalene and phenyl rings into a larger, more rigid framework.

Construction of Macrocycles and Cage Compounds

Beyond the synthesis of planar PAHs, the bi-aryl nature of this compound provides a structural motif that can be incorporated into macrocycles and more complex three-dimensional cage compounds. By designing appropriate reaction partners that can undergo double cross-coupling reactions or other cyclization strategies, this compound can serve as a key corner or linker unit. The methoxy group can also play a role in directing these synthetic pathways or can be modified post-synthesis to tune the properties of the final macrocyclic or cage structure.

Precursor to Structurally Diverse Derivatives

The reactivity of the bromine and methoxy groups, as well as the potential for electrophilic substitution on the aromatic rings, allows for the transformation of this compound into a wide array of new chemical entities with tailored functionalities.

Introduction of Additional Functional Groups

The bromine atom is a versatile handle for the introduction of a variety of functional groups. For instance, it can be converted to an organolithium or Grignard reagent, which can then react with a range of electrophiles to install alkyl, carbonyl, or other functional moieties. Additionally, palladium-catalyzed reactions can be used to introduce amines, thiols, phosphines, and other heteroatom-containing groups. The methoxy group, while generally less reactive, can be cleaved to a hydroxyl group, which then provides a site for further functionalization through etherification, esterification, or other transformations.

Potential Applications in Materials Science

Role in the Design of Organic Electronic Materials

The development of novel organic materials is a cornerstone of next-generation electronic devices, offering advantages such as flexibility, low cost, and tunable properties. The structural features of 2-(2-Bromo-5-methoxyphenyl)naphthalene make it a valuable building block in this field.

Precursor for Light-Emitting Diodes (LEDs) and Organic Semiconductors

Naphthalene-based compounds have been extensively investigated for their utility in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.com The naphthalene (B1677914) unit provides a rigid, planar structure with inherent charge-transport capabilities. The presence of the bromo and methoxy (B1213986) groups on the phenyl ring of this compound allows for the fine-tuning of its electronic properties.

The methoxy group (-OCH₃), being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) energy level of the molecule. This is a critical parameter in the design of hole-transporting materials (HTMs) for OLEDs, as it governs the efficiency of charge injection from the anode. By modifying the electronic character of the molecule, the methoxy group can facilitate smoother charge transport, potentially leading to improved device performance.

Conversely, the bromo group (-Br) is an electron-withdrawing group and a site for further chemical modification. The presence of a halogen atom can influence the electroluminescent properties of the material and can also promote intersystem crossing, which is relevant in the design of phosphorescent OLEDs. Furthermore, the bromine atom serves as a reactive handle for cross-coupling reactions, enabling the synthesis of more complex, conjugated structures with tailored electronic and photophysical properties. nih.gov Naphthalene-based emitters have shown potential in achieving high-efficiency OLEDs, and functionalization is key to optimizing their performance. chemrxiv.orgnih.govrsc.org

Below is a data table summarizing the potential roles of the functional groups in this compound in the context of organic electronic materials.

| Functional Group | Potential Role in Organic Electronics | Relevant Properties |

| Naphthalene Core | Primary charge-transporting and light-emitting moiety. | Extended π-conjugation, rigidity, thermal stability. |

| Methoxy Group (-OCH₃) | Tuning of HOMO energy level for efficient hole injection. | Electron-donating nature, improves solubility. |

| Bromo Group (-Br) | Modification of electronic properties, reactive site for further synthesis. | Electron-withdrawing nature, heavy-atom effect. |

Components in Conjugated Polymers and Oligomers

The synthesis of conjugated polymers and oligomers is a major focus in the field of organic electronics, as these materials form the active layers in a variety of devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The this compound molecule can serve as a monomer unit in the creation of such extended conjugated systems. rsc.org

The methoxy group can enhance the solubility of the resulting polymers, which is a crucial factor for solution-based processing techniques commonly used in the fabrication of organic electronic devices. Furthermore, the electronic nature of the methoxy group can impact the charge carrier mobility of the polymer. The integration of different aromatic units allows for the creation of multichannel transport pathways within the polymer structure. rsc.org

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound makes it an interesting candidate for the construction of self-assembling systems and for use in host-guest chemistry. wikipedia.org

Design of Self-Assembling Systems

The planar nature of the naphthalene ring promotes π-π stacking interactions, which are a key driving force for the self-assembly of aromatic molecules. nih.gov These interactions can lead to the formation of ordered structures, such as columns or sheets, in the solid state or in solution. The presence of the bromo and methoxy substituents can further influence the self-assembly process.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the packing of molecules in a crystal lattice. nih.gov This provides an additional tool for crystal engineering, allowing for the design of specific supramolecular architectures. osti.gov The interplay between π-π stacking and halogen bonding can lead to the formation of complex and well-defined nanostructures. mdpi.com

Components for Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org The aromatic surfaces of this compound can act as binding sites for guest molecules through van der Waals forces and π-π interactions.

While the molecule itself may not form a pre-organized cavity, it can be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a host. The methoxy group can provide a specific interaction site for guest binding through hydrogen bonding. Furthermore, the electronic properties of the phenylnaphthalene system can be modulated upon guest binding, leading to potential applications in chemical sensing where the binding event is signaled by a change in fluorescence or color. The design of host-guest systems often relies on the complementary shapes and electronic properties of the host and guest molecules. nih.govnih.gov

Exploratory Biological Activities Preclinical and in Vitro Focus

Structure-Activity Relationship (SAR) Studies on Derivatives

Research into naphthalene (B1677914) derivatives has revealed key structural features that influence their biological activity. Studies on similar compounds, such as 2-phenylnaphthalenes, have demonstrated that the nature and position of substituents on both the naphthalene and phenyl rings are critical determinants of their cytotoxic effects.

The biological response of naphthalene derivatives can be significantly altered by the addition or modification of substituent groups. For instance, in a study of 2-phenylnaphthalene (B165426) derivatives, the introduction of hydroxyl groups was found to markedly promote cytotoxicity against human breast cancer (MCF-7) cells. plos.org The position of these hydroxyl groups was also crucial, with a hydroxyl group at the C-7 position of the naphthalene ring leading to enhanced cytotoxic activities. plos.org

Furthermore, the hydrophobicity and electronic properties of substituents play a significant role. An analysis of various naphthalene derivatives showed that hydrogen acceptance, hydrophobic character, and polar and resonance electronic effects of the substituents were key parameters influencing their biological response. nih.gov Specifically, hydrophobic and hydrogen-accepting properties were found to be the most critical factors. nih.gov In a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share a bromo-methoxyphenyl moiety with the title compound, the presence and position of methoxy (B1213986) and bromo groups were systematically varied to probe their effect on cytotoxicity. The 4-brominated 2,5-dimethoxyaniline (B66101) series emerged as particularly potent.

Based on the SAR studies of related compounds, a hypothetical pharmacophore for cytotoxic (methoxyphenyl)naphthalene derivatives can be proposed. This model would likely include a planar naphthalene scaffold, which is crucial for intercalation or interaction with biological macromolecules. The presence of a substituted phenyl ring, in this case, a bromo-methoxyphenyl group, provides additional interaction points.

Target Identification and Modulation (In Vitro and Cellular Level)

In vitro studies on analogous compounds have identified several potential cellular targets, primarily focusing on enzymes and proteins involved in cell proliferation and survival.

A prominent target for many cytotoxic naphthalene derivatives is tubulin. Several studies on related compounds, including N-(5-methoxyphenyl) methoxybenzenesulphonamides and other sulphonamide derivatives bearing a naphthalene moiety, have demonstrated potent tubulin polymerization inhibitory activity. These compounds are thought to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.govnih.gov

Additionally, cytochrome P450 enzymes, such as P450 2A13 and 2A6, are known to interact with and metabolize naphthalene and its derivatives. researchgate.net This interaction can lead to the bioactivation of these compounds, which may be a prerequisite for their biological activity. researchgate.net

A significant body of research has focused on the cytotoxic effects of naphthalene derivatives against various cancer cell lines. For example, derivatives of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines and were particularly effective against the MCF-7 breast adenocarcinoma cell line. nih.gov

Similarly, a series of sulphonamide derivatives with a naphthalene moiety exhibited potent antiproliferative activity against MCF-7 and A549 cell lines, with the most active compound showing an IC50 value of 0.33 µM against A549 cells. nih.gov These cytotoxic effects are often associated with the induction of cell cycle arrest at the G2/M phase, followed by apoptosis. nih.govnih.gov

Interactive Data Table: Cytotoxicity of Related Naphthalene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Phenylnaphthalenes | MCF-7 | 4.8 (for PNAP-6h) | plos.org |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | MCF-7 | Sub-micromolar | nih.gov |

| Sulphonamide-naphthalene derivatives | A549 | 0.33 (for compound 5c) | nih.gov |

| Sulphonamide-naphthalene derivatives | MCF-7 | 0.51 (for compound 5c) | nih.gov |

While direct receptor binding studies for 2-(2-Bromo-5-methoxyphenyl)naphthalene are not available, the naphthalene scaffold is a common feature in various biologically active molecules, including ligands for different receptors. For instance, certain naphthalene derivatives have been investigated as ligands for corticotropin-releasing factor (CRF) receptors, which are involved in stress responses. irphouse.com However, without specific data, the potential for this compound to act as a melatonergic or other receptor ligand remains speculative.

Broader Biological Activity Spectrum of Naphthalene Derivatives (General context, not specific to compound)

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential. ijpsjournal.commdpi.com These derivatives have been extensively investigated and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ekb.eg The versatility of the naphthalene ring allows for structural modifications that can modulate its pharmacological properties, making it a privileged structure in drug discovery. mdpi.comnih.gov Numerous synthetic naphthalene-based compounds have been found to possess potent bioactivities, and research has shown that conjugating various moieties to the naphthalene core can enhance these effects. researchgate.net

Antimicrobial Properties (In Vitro)

Naphthalene derivatives have been identified as a promising class of antimicrobial agents, effective against a wide spectrum of human pathogens, including bacteria and fungi. researchgate.netsemanticscholar.org The incorporation of the naphthalene moiety is a feature of several commercially available antimicrobial drugs, such as nafcillin (B1677895) and terbinafine (B446). ijpsjournal.commdpi.comekb.eg

In vitro studies have consistently demonstrated the potent antibacterial and antifungal activities of various synthesized naphthalene derivatives. For instance, Naphthalene-azole derivatives have shown superior antifungal activity against Candida species when compared to the standard drug fluconazole. ijpsjournal.com Similarly, novel naphthalene hydrazone compounds have exhibited enhanced antifungal efficacy against Candida albicans (ATCC 10231), outperforming standard agents like naftifine (B1207962) and nystatin. zenodo.org The mechanism for some of these antifungal actions has been linked to the inhibition of key fungal enzymes, such as lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Studies on 1-amino-5-isocyanonaphthalene (ICAN) and its derivatives revealed excellent, broad-spectrum antifungal activity against various Candida species. Structure-activity relationship studies indicated that the naphthalene core, along with the isocyano- and amino-moieties, are all essential for the antifungal effect. mdpi.com Research into naphthalene-substituted derivatives of the antimycotic terbinafine has shown that the potency is highly dependent on the nature and position of substituents on the naphthalene ring system. nih.gov For example, derivatives with fluorine at specific positions showed enhanced activity against yeasts. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected naphthalene derivatives against various pathogens.

| Derivative Class/Compound | Target Microorganism(s) | Key Findings (e.g., MIC) |

| Naphthalene Hydrazone Derivative | Candida albicans (ATCC 10231) | Showed superior activity compared to standard antifungal agents naftifine and nystatin. zenodo.org |

| Naphthalene-Azole Derivatives | Candida spp. | Potent derivatives identified with MIC values as low as 0.125 µg/ml against C. albicans and 0.0625 µg/ml against C. parapsilosis, lower than the reference drug, fluconazole. nih.gov |

| 1,1-N-dimethylamino-5-isocyanonaphthalene (DIMICAN) | Clinical isolates of Candida spp. | Exhibited a minimum inhibitory concentration (MIC) of 0.04–1.25 µg/mL; effective against fluconazole-resistant Candida krusei. mdpi.com |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans (ATCC10231 & 955) | Showed potent activity with MIC = 1 µg/ml against C. albicans ATCC10231 and an extremely potent MIC = 0.25 µg/ml against C. albicans 955 strain. researchgate.net |

| Chlorinated-derivative SF5 | Aerobic gram-negative bacteria | Demonstrated a distinctive bactericidal impact on aerobic gram-negatives with a high safety profile against normal flora strains. jmchemsci.com |

| Naphthalene–nicotinonitrile Hybrids (3c, 3d, 3i) | Mycobacterium tuberculosis | Found to be the most promising antituberculosis agents with MIC less than 1 μg/mL. nih.gov |

Anti-inflammatory Effects (In Vitro or Animal Models, without human data)

The naphthalene scaffold is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952) and Nabumetone. ekb.egekb.eg This has spurred further research into novel naphthalene derivatives as potential anti-inflammatory agents, with many studies utilizing preclinical models to evaluate their efficacy. japsonline.com

A common in vivo method for assessing acute anti-inflammatory activity is the carrageenan-induced rat paw edema test. japsonline.comasianpubs.org In this model, the injection of carrageenan induces a biphasic inflammatory response, allowing researchers to measure the reduction in paw swelling after administration of a test compound. asianpubs.org Studies using this model have shown that certain synthesized naphthalene derivatives exhibit potent anti-inflammatory activity, in some cases comparable or superior to standard drugs like phenylbutazone (B1037) and indomethacin. japsonline.comnih.govscilit.com For instance, a series of novel 6-methoxy naphthalene derivatives showed better anti-inflammatory activity (89.77% inhibition) than the standard drug naproxen (85.02%). ekb.eg

The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. Research has pointed towards the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, as a potential pathway for the anti-inflammatory effects of certain naphthalene-heterocycle hybrids. nih.gov In vitro assays have also been used to explore the effects of these derivatives on neutrophil activation, where some compounds have shown significant inhibitory effects on the release of pro-inflammatory enzymes. researchgate.net

The table below presents findings from preclinical studies on the anti-inflammatory activity of various naphthalene derivatives.

| Derivative/Compound | Animal/In Vitro Model | Key Findings (% Inhibition) |

| α-Amino Naphthalene Derivatives | Carrageenan-induced rat paw edema | Some compounds showed potent anti-inflammatory activity and fewer ulcerogenic effects than phenylbutazone. nih.gov |

| Naphthalene-pyrimidine derivative (Compound 10) | HRBC membrane stabilization method | Showed the most potent anti-inflammatory activity within the tested series, using diclofenac (B195802) sodium as a reference. ekb.eg |

| Naphthalene-pyrazole Hybrids | Carrageenan-induced rat paw edema | Two compounds showed slightly more anti-inflammatory activity than the standard drug Indomethacin. japsonline.com |

| Pericarbonyl Lactones (Naphthalene derivatives) | Carrageenan-induced rat paw edema | Found to be the most active among the tested series, with 58-77% anti-inflammatory activity. asianpubs.org |

| Naphthalene–nicotinonitrile hybrid (3c) | In vitro COX-1/COX-2 inhibition assay | Exhibited potent and selective COX-2 inhibition with an IC50 of 0.09 µM and a selectivity index of 147.78. nih.gov |

| α- and β-Amino Naphthalene Derivatives (Compounds 12 and 28) | Cyclooxygenase assay | Found to exhibit potent anti-inflammatory activity compared to standard drugs phenylbutazone and naproxen. scilit.com |

Antioxidant Activity (In Vitro)

Naphthalene derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. nih.gov The antioxidant potential of these compounds is typically assessed using in vitro chemical assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common methods. researchgate.netbath.ac.ukresearchgate.net This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. researchgate.net

Research has shown that various classes of naphthalene derivatives possess significant antioxidant properties. For example, a study on naphthalene-based chalcone (B49325) derivatives screened using the DPPH assay found several compounds with potent antioxidant capacities. researchgate.netbath.ac.uknih.gov Two compounds, in particular, exhibited IC50 values (177 and 178 μM) comparable to that of the standard antioxidant, ascorbic acid (IC50 value of 148 μM). researchgate.netbath.ac.uknih.gov This suggests that these naphthalene-based heterocycles could be promising agents for addressing diseases related to oxidative stress. researchgate.netbath.ac.uk

Further studies on hydrazone derivatives of naphthalene have also confirmed their antioxidant potential. A hydrazone derived from 1-naphthaldehyde (B104281) and phenylhydrazine (B124118) was found to have strong antioxidant activity with an IC50 value of 28.90 μg/mL in a DPPH assay. bohrium.com The antioxidant activity of phenolic naphthalene derivatives, such as naphthalenediols, has been attributed to their efficacy as H-atom transfer (HAT) compounds. acs.org Specifically, 1,8-Naphthalenediol and its 4-methoxy derivative were found to be more active HAT compounds than catechols, with one derivative showing almost twice the antioxidant activity of a vitamin E model compound. acs.org

The antioxidant activities of representative naphthalene derivatives are detailed in the following table.

| Derivative Class/Compound | In Vitro Assay | Key Findings (IC50/EC50) |

| Naphthalene-based Chalcone Derivatives (Compounds 5 & 10) | DPPH radical assay | Potent antioxidants with IC50 values of 178 and 177 μM, respectively, comparable to ascorbic acid (IC50 = 148 μM). researchgate.netbath.ac.uknih.gov |

| Naphthyl-Based Chalcone Derivatives (Compounds 5h & 5c) | DPPH radical scavenging | Demonstrated remarkable antioxidant activities with IC50 values of 0.005 μM and 0.006 μM, respectively, comparable to ascorbic acid (IC50 = 0.007 μM). researchgate.net |

| Hydrazone from 1-naphthaldehyde and phenylhydrazine | DPPH assay | Showed strong antioxidant activity with an IC50 value of 28.90 μg/mL. bohrium.com |

| Hydrazone from 1-naphthaldehyde and hydrazine (B178648) hydrate | BSLT (Brine Shrimp Lethality Test) | Possessed strong antioxidant activity with an IC50 value of 41.33 μg/mL. researchgate.net |

| 1,8-Naphthalenediol | H-atom transfer to DOPPH radical | Found to be a potent H-atom transfer compound, more active than catechol and 2,3-naphthalenediol. acs.org |

| 2-Naphthyl sulfate (B86663) (2-NapS) | Free radical scavenging assays | Showed antioxidant activities comparable to its unsulfated counterpart, 2-naphthol. nih.gov |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of biaryl compounds has been revolutionized by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govyoutube.com For the synthesis of 2-(2-Bromo-5-methoxyphenyl)naphthalene, a plausible route involves the Suzuki-Miyaura cross-coupling of a naphthalene-based boronic acid or ester with a dibrominated methoxybenzene derivative, or vice versa.

Future research in this area should focus on the development of more sustainable and efficient synthetic protocols. This includes the exploration of:

Greener Reaction Conditions: Utilizing water or ethanol (B145695) as a solvent, and employing lower catalyst loadings of palladium. mdpi.com Microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. mdpi.com

Alternative Catalysts: Investigating the use of more earth-abundant and less toxic metal catalysts, such as those based on iron or copper, to replace palladium.

One-Pot Syntheses: Designing multi-component reactions where the starting materials are converted to the final product in a single step without the need for isolating intermediates. mdpi.com

A comparative table of potential synthetic methods is presented below:

| Method | Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Palladium-based | High yields, good functional group tolerance | Use of expensive and toxic palladium |

| Stille Coupling | Palladium-based | Mild reaction conditions | Use of toxic organotin reagents |

| Negishi Coupling | Palladium or Nickel-based | High reactivity | Use of moisture-sensitive organozinc reagents |

| C-H Activation | Palladium, Rhodium, or Iridium-based | Atom economy, no need for pre-functionalized starting materials | Challenges in controlling regioselectivity |

Exploration of Novel Reactivity and Catalytic Applications

The this compound molecule possesses a reactive carbon-bromine bond, which is a key feature for its further functionalization. This opens up avenues for the synthesis of more complex molecular architectures through a variety of cross-coupling reactions. For instance, the bromine atom can be substituted with other functional groups, such as amines, alcohols, or cyano groups, using Buchwald-Hartwig amination or other palladium-catalyzed reactions. nih.gov

Furthermore, this compound could serve as a precursor for the development of novel ligands for catalysis. Biaryl phosphines are a well-established class of ligands that have shown exceptional performance in a range of catalytic transformations. rsc.orgd-nb.info By converting the bromo group to a phosphine (B1218219), this compound could be transformed into a ligand for transition metal catalysts. The naphthalene (B1677914) and methoxy-substituted phenyl moieties would provide a specific steric and electronic environment around the metal center, potentially leading to catalysts with unique reactivity and selectivity.

Advanced Computational Modeling for Structure-Property Correlations

Computational chemistry provides powerful tools for understanding the relationship between the structure of a molecule and its properties. For this compound, density functional theory (DFT) and time-dependent DFT (TDDFT) calculations can be employed to:

Predict Molecular Geometry: Determine the most stable conformation of the molecule and the dihedral angle between the naphthalene and phenyl rings.

Analyze Electronic Properties: Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict its electronic behavior and reactivity. rsc.org

Simulate Spectroscopic Data: Predict its NMR, IR, and UV-Vis spectra to aid in its experimental characterization.

Investigate Reaction Mechanisms: Model the transition states and intermediates of its synthetic and reactivity pathways to gain a deeper understanding of the underlying mechanisms.

These computational studies can guide experimental work by predicting the most promising avenues for research and helping to interpret experimental results.

Expanding Applications in Materials Science and Nanoarchitectures

Naphthalene-based compounds are of great interest in materials science, particularly in the field of organic electronics. gatech.edu The extended π-system of the naphthalene core provides good charge transport properties, making these materials suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives can be used as emissive or charge-transporting materials in OLEDs. mdpi.com The substitution pattern on the phenyl ring of this compound could be tuned to modify the emission color and efficiency.

Organic Field-Effect Transistors (OFETs): The ability of naphthalene-based molecules to self-assemble into ordered structures is crucial for their performance in OFETs. gatech.edu The bromo and methoxy (B1213986) groups could be used to control the intermolecular interactions and thus the morphology of thin films.

Organic Photovoltaics (OPVs): Naphthalene diimides, a class of naphthalene derivatives, are used as electron acceptors in OPVs. rsc.org Further functionalization of this compound could lead to novel materials for solar energy conversion.

The table below summarizes the potential applications in materials science:

| Application | Key Property | Potential Role of this compound |

| OLEDs | Electroluminescence | Emitter or charge-transport layer |

| OFETs | Charge carrier mobility | Active semiconductor layer |

| OPVs | Light absorption and charge separation | Donor or acceptor material |

Further Investigation into Preclinical Biological Mechanisms and Pathways (without clinical human data)

Biaryl scaffolds are prevalent in a wide range of biologically active molecules. researchgate.net While there is no specific biological data for this compound, its structural features suggest several avenues for preclinical investigation. The combination of a naphthalene ring and a substituted phenyl ring is found in many compounds with interesting pharmacological properties.

Future preclinical research could explore the potential of this compound and its derivatives in areas such as:

Anti-inflammatory Activity: Some biaryl compounds have shown potent anti-inflammatory effects. nih.gov In vitro assays could be used to screen for inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Anticancer Activity: The inhibition of protein-protein interactions is a promising strategy in cancer therapy. For example, some biaryl compounds have been developed as inhibitors of the PD-1/PD-L1 interaction. acs.org

Enzyme Inhibition: The specific substitution pattern of this compound could allow it to bind to the active site of various enzymes, making it a candidate for screening against a range of therapeutic targets.

It is important to emphasize that these are potential areas of investigation based on the structural similarities to known bioactive molecules, and extensive preclinical studies, including in vitro and in vivo models, would be necessary to determine if this compound or its derivatives have any therapeutic potential.

常见问题

Q. What are the established synthetic routes for 2-(2-Bromo-5-methoxyphenyl)naphthalene, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the naphthalene and phenyl rings. A common approach includes:

Bromination : Introducing bromine at the 2-position of a methoxyphenyl precursor using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions .

Coupling Reactions : Suzuki-Miyaura cross-coupling between brominated intermediates and naphthalene boronic acids, using palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvents like THF or DMF at 80–100°C .

Critical parameters include catalyst loading (1–5 mol%), reaction time (12–24 hrs), and solvent polarity. Yields range from 60–85%, with impurities managed via column chromatography or recrystallization.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns .

- Mass Spectrometry (HRMS) : ESI or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 327.0 for C₁₇H₁₂BrO) .

- FT-IR : Key absorptions include C-Br (~600 cm⁻¹) and aromatic C-O (1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-purity crystals .

Q. How do researchers conduct initial toxicity screening for this compound?

- Methodological Answer : Toxicity profiles are assessed via:

- In vitro assays : Cytotoxicity (MTT assay) on human cell lines (e.g., HepG2, HEK293) at concentrations 1–100 µM, monitoring IC₅₀ values .

- Genotoxicity : Ames test (bacterial reverse mutation) and comet assay (DNA damage in mammalian cells) .

- Acute exposure studies : Rodent models (oral/intraperitoneal administration) to determine LD₅₀ and histopathological changes .

Inclusion criteria for studies require route-specific data (inhalation, oral, dermal) and systemic effects (respiratory, hepatic, renal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data across studies?

- Methodological Answer : Contradictions arise from variability in experimental design (e.g., dose ranges, exposure duration). Mitigation strategies include:

- Systematic Review : Follow PRISMA guidelines to screen studies using inclusion criteria (species, exposure route, endpoints) .

- Risk of Bias Assessment : Apply tools like OHAT’s Risk of Bias Tool (Tables C-5, C-6) to evaluate randomization, blinding, and outcome reporting .

- Dose-Response Analysis : Use Hill slope models to compare NOAEL/LOAEL values across studies and identify outliers .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : The methoxy group (-OCH₃) activates the para position on the phenyl ring, while bromine deactivates meta positions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for para substitution .

- Catalytic Systems : Lewis acids (e.g., FeCl₃) enhance electrophilic attack at electron-rich sites .

Example: Nitration with HNO₃/H₂SO₄ yields >90% para-nitro derivative due to methoxy directing .

Q. How can researchers assess the risk of bias in existing toxicological studies on this compound?

- Methodological Answer : Use standardized criteria from the Toxicological Profile for Naphthalene Derivatives:

| Bias Domain | Key Questions |

|---|---|

| Selection | Was dose allocation randomized? |

| Performance | Were researchers/participants blinded? |

| Detection | Were outcomes measured consistently? |

| Studies are rated as "definitely low," "probably low," or "high risk" based on explicit/inferred evidence . Meta-analyses exclude high-risk studies to strengthen conclusions. |

Q. What computational methods predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log Kow ~3.8) using fragment-based descriptors .

- Molecular Dynamics : Simulate adsorption to soil organic matter (humic acids) and aqueous solubility (~0.1 mg/L) .

- Ecotoxicity Profiling : EPI Suite predicts LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。